2-Hexylidenehydrazine-1-carboxamide
Description
2-Hexylidenehydrazine-1-carboxamide is a semicarbazone derivative characterized by a hexylidene (C₆H₁₁) substituent attached to the hydrazine-carboxamide backbone. Structurally, it belongs to the class of hydrazine-1-carboxamides, which are synthesized via condensation reactions between semicarbazide derivatives and aldehydes or ketones .
Properties
CAS No. |
6033-78-9 |
|---|---|
Molecular Formula |
C7H15N3O |
Molecular Weight |
157.21 g/mol |
IUPAC Name |
(hexylideneamino)urea |
InChI |
InChI=1S/C7H15N3O/c1-2-3-4-5-6-9-10-7(8)11/h6H,2-5H2,1H3,(H3,8,10,11) |
InChI Key |
AAHAONYXAHMBPW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC=NNC(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hexylidenehydrazine-1-carboxamide typically involves the condensation reaction between a suitable aldehyde or ketone and hydrazine. One common method is the reaction of hexanal with hydrazine hydrate under acidic or basic conditions. The reaction can be carried out in an organic solvent such as ethanol or methanol, and the product is usually purified by recrystallization.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as Lewis acids, can further enhance the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
2-Hexylidenehydrazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the hydrazone moiety to hydrazine or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or carboxylic acids, while reduction can produce hydrazine derivatives. Substitution reactions can lead to a wide range of functionalized hydrazones.
Scientific Research Applications
2-Hexylidenehydrazine-1-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals. Its ability to form stable complexes with metals makes it useful in material science and catalysis.
Mechanism of Action
The mechanism of action of 2-Hexylidenehydrazine-1-carboxamide involves its interaction with various molecular targets. The hydrazone moiety can form stable complexes with metal ions, which can influence enzymatic activities and other biochemical processes. Additionally, the compound’s ability to undergo redox reactions allows it to participate in oxidative stress pathways, potentially leading to its biological effects.
Comparison with Similar Compounds
Key Observations :
- Hexylidene vs.
- Synthetic Yields : Arylidene derivatives like 2-(2-hydroxybenzylidene)hydrazinecarboxamide are synthesized in moderate yields (64%) , suggesting similar challenges for aliphatic variants like the hexylidene compound.
Spectroscopic and Crystallographic Comparisons
Infrared (IR) Spectroscopy
Crystal Structures
- (E)-2-(4-Methylbenzylidene)hydrazine-carboxamide : Exhibits bond angles of N1–C7–C6 (122.12°) and C8–N2–N1 (119.98°), indicating planar geometry at the hydrazine-carboxamide core . Hexylidene derivatives may adopt similar conformations but with altered packing due to the flexible aliphatic chain.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
